molecular formula C24H29N3O2 B13821929 Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)amine

Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)amine

Cat. No.: B13821929
M. Wt: 391.5 g/mol
InChI Key: NITCFCOIRHHNRN-UHFFFAOYSA-N
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Description

Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)amine: is a complex organic compound that features a unique structure with two oxazoline rings attached to a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves the reaction of 2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenylamine with appropriate reagents under controlled conditions. One common method involves the use of a coupling reaction between the amine and an appropriate halide or ester derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)amine: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)amine: has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)amine exerts its effects involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)amine: can be compared with other similar compounds such as:

  • Bis(2-((S)-4-methyl-4,5-dihydrooxazol-2-yl)phenyl)amine
  • Bis(2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)phenyl)amine

These compounds share similar structural features but differ in the substituents on the oxazoline rings. The unique isopropyl group in This compound imparts distinct steric and electronic properties, making it particularly effective in certain catalytic and biological applications .

Properties

IUPAC Name

2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-15(2)21-13-28-23(26-21)17-9-5-7-11-19(17)25-20-12-8-6-10-18(20)24-27-22(14-29-24)16(3)4/h5-12,15-16,21-22,25H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITCFCOIRHHNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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